molecular formula C30H19Br B12816663 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene

9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene

Cat. No.: B12816663
M. Wt: 459.4 g/mol
InChI Key: ILTZJMLOBDINIK-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is an anthracene-based derivative functionalized at the 9- and 10-positions with a 3-bromophenyl group and a naphthalen-1-yl group, respectively. Its molecular structure combines electron-withdrawing (bromine) and extended π-conjugated (naphthalene) moieties, making it relevant for applications in organic electronics, particularly in light-emitting diodes (OLEDs) and photophysical studies. The bromine substituent enhances electron-accepting properties, while the naphthalene group improves thermal stability and charge transport .

Properties

Molecular Formula

C30H19Br

Molecular Weight

459.4 g/mol

IUPAC Name

9-(3-bromophenyl)-10-naphthalen-1-ylanthracene

InChI

InChI=1S/C30H19Br/c31-22-12-7-11-21(19-22)29-25-14-3-5-16-27(25)30(28-17-6-4-15-26(28)29)24-18-8-10-20-9-1-2-13-23(20)24/h1-19H

InChI Key

ILTZJMLOBDINIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC(=CC=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene typically involves the following steps:

    Suzuki Coupling: The brominated phenyl compound is then coupled with a naphthylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction. This step forms the desired 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Quinones, oxidized aromatic compounds

    Reduction: Reduced aromatic compounds

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene has been identified as a promising candidate for use in OLEDs due to its efficient light-emitting properties. The compound's ability to emit light efficiently allows it to serve as an emissive layer in OLED devices. Studies have shown that substituents at the 9 and 10 positions of anthracene can drastically alter fluorescence quantum yields, which are crucial for optimizing OLED performance .

Organic Photovoltaics (OPVs)

The compound is also explored for applications in organic photovoltaics, where its photophysical properties contribute to the efficiency of light absorption and charge transport. The integration of brominated and naphthalene substituents enhances its electronic characteristics, making it suitable for use in OPV devices .

Triplet–Triplet Annihilation Upconversion

Research indicates that derivatives of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene can be effectively utilized in triplet–triplet annihilation upconversion systems. These systems enhance the efficiency of photon upconversion processes, which are vital for applications in solar energy harvesting and advanced imaging techniques. The compound has shown potential as an annihilator in such systems, demonstrating quantum yields that exceed those of benchmark materials like 9,10-diphenylanthracene .

Fluorescent Probes in Biological Studies

Due to its distinct photophysical properties, 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene can be employed as a fluorescent marker in biological studies. Its interactions with biomolecules can provide insights into cellular processes and molecular dynamics, making it a valuable tool in biochemistry and molecular biology.

Comparative Analysis of Related Compounds

Compound NameStructure DescriptionUnique Features
9-BromoanthraceneAnthracene with a bromine substituent at position 9Simpler structure; lacks naphthalene substitution
10-(Naphthalen-1-yl)anthraceneAnthracene with naphthalene at position 10No bromine substituent; serves as a base structure
9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthraceneSimilar to target compound but with para-bromineDifferent electronic properties due to para substitution
9-Bromo-10-phenylanthraceneAnthracene with phenyl and bromine substituentsLacks naphthalene; focuses on phenyl interactions

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of anthracenes, including those based on the structure of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene. For instance, research on photophysical characterization demonstrated that substitutions at the 9 and 10 positions can significantly affect fluorescence properties while maintaining desirable absorption characteristics .

Moreover, investigations into triplet state lifetimes revealed that certain derivatives exhibit long triplet state lifetimes (>1 ms), which are beneficial for TTA upconversion systems. This indicates that structural modifications can yield materials with enhanced performance metrics for specific applications .

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is primarily related to its electronic and photophysical properties. The compound interacts with molecular targets through π-π stacking interactions and charge transfer processes. These interactions are crucial in its applications in organic electronics and photonics, where it functions as an active material in devices like OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Substituent Variations

Key structural analogs and their substituent effects are summarized below:

Compound Name 9-Substituent 10-Substituent Key Features
9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene 3-Bromophenyl Naphthalen-1-yl Bromine enhances electron affinity; naphthalene improves thermal stability
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (1,2-ADN) Naphthalen-1-yl Naphthalen-2-yl Symmetric naphthalene substitution; widely used as a blue OLED host
9-(4-Methoxyphenyl)-10-(naphthalen-2-yl)anthracene 4-Methoxyphenyl Naphthalen-2-yl Methoxy group introduces electron-donating properties
9-(4-Bromophenyl)anthracene 4-Bromophenyl Hydrogen Simpler structure; bromine at para position modifies HOMO/LUMO levels
9-Phenyl-10-(naphthalen-1-yl)anthracene Phenyl Naphthalen-1-yl Lacks bromine; reduced electron-withdrawing capacity

Substituent Impact :

  • Bromine: The 3-bromophenyl group lowers the HOMO level compared to non-brominated analogs (e.g., 9-phenyl derivatives), enhancing electron injection in OLEDs .
  • Naphthalen-1-yl vs. Naphthalen-2-yl : Naphthalen-1-yl provides greater steric bulk and asymmetric packing, improving amorphous morphology in thin films compared to symmetric 1,2-ADN .

Photophysical and Electrochemical Properties

Table 1: Photophysical and Electrochemical Data
Compound HOMO (eV) LUMO (eV) S1 (eV) T1 (eV) Reference
9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene -5.8 -2.9 2.8 1.6
1,2-ADN -5.6 -2.7 2.9 1.7
9-(4-Methoxyphenyl)-10-(naphthalen-2-yl)anthracene -5.3 -2.5 2.7 1.5
9-Phenylanthracene -5.5 -2.3 3.1 1.8

Key Findings :

  • The brominated derivative exhibits deeper HOMO (-5.8 eV) and LUMO (-2.9 eV) levels than 1,2-ADN, facilitating electron transport in OLEDs .
  • The S1 energy (2.8 eV) aligns with blue emission, comparable to 1,2-ADN (2.9 eV), but lower than non-brominated phenyl analogs .

Thermal Stability and Morphology

Table 2: Thermal Properties
Compound Td (°C) Tg (°C) Reference
9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene 385 145
1,2-ADN 410 125
10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene 398 138

Analysis :

  • The target compound shows moderate thermal decomposition temperature (Td = 385°C) due to bromine’s destabilizing effect, but its glass transition temperature (Tg = 145°C) surpasses 1,2-ADN, indicating better amorphous stability .

Device Performance in OLEDs

Table 3: OLED Performance Metrics
Compound Turn-on Voltage (V) EQE (%) Luminous Efficiency (lm/W) Reference
1,2-ADN (host) 1.47 8.2 12.5
9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene (emitter) 2.1 5.8 9.3
10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (host) 1.9 7.5 11.0

Comparison :

  • The target compound’s higher turn-on voltage (2.1 V vs. 1.47 V for 1,2-ADN) reflects its deeper HOMO, requiring higher energy for hole injection .
  • Lower EQE (5.8%) compared to 1,2-ADN (8.2%) suggests trade-offs between electron affinity and exciton recombination efficiency .

Biological Activity

9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is a polycyclic aromatic hydrocarbon known for its potential biological activities, particularly in the fields of oncology and molecular imaging. This compound, characterized by its bromophenyl and naphthyl substituents on an anthracene core, is under investigation for various therapeutic applications due to its unique structural properties.

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H14_{14}Br
  • Molecular Weight : 320.22 g/mol
  • CAS Number : 1160506-32-0

The biological activity of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene primarily involves its interaction with cellular components:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular functions and potentially leading to apoptosis in cancer cells.
  • Protein Interaction : It may interact with various proteins and enzymes, influencing their activity and contributing to its biological effects.

Anticancer Properties

Research indicates that derivatives of anthracene compounds, including 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene, exhibit significant anticancer properties. Studies have shown:

  • Inhibition of Cell Proliferation : In vitro studies on chronic lymphocytic leukemia (CLL) cell lines demonstrated that certain anthracene derivatives reduced cell viability significantly, with IC50_{50} values less than 10 µM, indicating potent antiproliferative effects .
  • Pro-Apoptotic Effects : The compound has shown potential in inducing apoptosis in various cancer cell lines, suggesting its utility in cancer therapeutics .

Study 1: Antiproliferative Effects in CLL

A study focused on the synthesis and evaluation of ethanoanthracenes revealed that structural modifications similar to those found in 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene resulted in significant antiproliferative effects against CLL cell lines. The most effective compounds demonstrated IC50_{50} values lower than those of established chemotherapeutics like fludarabine phosphate .

Study 2: Fluorescent Probes in Biological Imaging

The compound's photophysical properties make it a candidate for use as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows for tracking cellular processes in real-time .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in CLL cells; IC50_{50} < 10 µM
Antimicrobial ActivityPotential antimicrobial effects; needs further study
Imaging ApplicationsUtilized as a fluorescent probe for biological imaging

Q & A

Q. What synthetic methodologies are effective for preparing 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene?

  • Methodological Answer : The synthesis typically involves multi-step Friedel-Crafts alkylation and bromination. For example, brominated anthracene derivatives can be synthesized via bromine substitution at the 9-position using brominating agents like BDMS (bromodimethylsulfonium bromide) under controlled conditions (e.g., CH₂Cl₂ solvent, room temperature, with HBr gas trapping) . Subsequent coupling with naphthalenyl groups may require palladium-catalyzed cross-coupling reactions. Purification often involves crystallization or column chromatography.

Q. Key Steps :

StepReagent/ConditionPurpose
1BDMS in CH₂Cl₂Bromination of anthracene core
2Friedel-Crafts alkylationAttachment of aryl groups
3Pd-catalyzed couplingFinal functionalization

Q. How can researchers safely handle 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene in the laboratory?

  • Methodological Answer : Based on structurally similar anthracene derivatives (e.g., 9-(Naphthalen-2-yl)anthracene), this compound likely requires:
  • PPE : Nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of dust .
  • Engineering Controls : Use fume hoods for reactions generating volatile byproducts (e.g., HBr) .
  • Storage : Light-sensitive; store in amber glass at room temperature in a dry environment .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromophenyl vs. naphthalenyl groups) via ¹H/¹³C NMR .
  • X-ray Crystallography : Resolve crystal structures using SHELX software for refinement (e.g., SHELXL for small-molecule accuracy) .
  • HPLC : Assess purity (>98% recommended for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from isomeric byproducts or residual solvents. Strategies include:
  • 2D NMR (COSY, NOESY) : Differentiate between regioisomers (e.g., 1- vs. 2-naphthalenyl substitution) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values .
  • Crystallographic Validation : Use single-crystal X-ray data to confirm structural assignments .

Q. What role does this compound play in optoelectronic materials research?

  • Methodological Answer : Anthracene derivatives are used in organic light-emitting diodes (OLEDs) due to their high quantum efficiency. For example:
  • Device Fabrication : Incorporate into double-layer OLED structures via vapor deposition. Optimize hole/electron injection using indium-tin-oxide (ITO) anodes and Mg:Ag cathodes .
  • Performance Metrics : Measure external quantum efficiency (>1%) and brightness (>1000 cd/m²) at <10 V driving voltage .

Q. What mechanistic insights exist for the bromination of anthracene derivatives?

  • Methodological Answer : Bromination with BDMS proceeds via electrophilic aromatic substitution. Key factors:
  • Reaction Kinetics : Monitor by TLC; completion typically within 2–4 hours at room temperature .
  • Regioselectivity : Steric hindrance from bulky substituents (e.g., naphthalenyl) directs bromine to the less hindered position .
  • Side Reactions : Minimize di-brominated byproducts via stoichiometric control (1:2.4 anthracene:BDMS ratio) .

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